molecular formula C19H18N2O9 B11018196 Dimethyl 5-{[(4,5-dimethoxy-2-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(4,5-dimethoxy-2-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B11018196
M. Wt: 418.4 g/mol
InChI Key: BCGWRLKKIYTFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL 5-[(4,5-DIMETHOXY-2-NITROBENZOYL)AMINO]ISOPHTHALATE is an organic compound with the molecular formula C21H20N2O11. This compound is known for its complex structure, which includes multiple functional groups such as nitro, methoxy, and ester groups. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-[(4,5-DIMETHOXY-2-NITROBENZOYL)AMINO]ISOPHTHALATE typically involves multiple steps:

    Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzoic acid and dimethyl isophthalate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents such as methanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-[(4,5-DIMETHOXY-2-NITROBENZOYL)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: Produces amine derivatives.

    Reduction: Results in carboxylic acids.

    Substitution: Yields various substituted derivatives depending on the reagent used.

Scientific Research Applications

DIMETHYL 5-[(4,5-DIMETHOXY-2-NITROBENZOYL)AMINO]ISOPHTHALATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYL 5-[(4,5-DIMETHOXY-2-NITROBENZOYL)AMINO]ISOPHTHALATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and proteins, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-nitrobenzoate: Shares similar functional groups but differs in its overall structure.

    4,5-Dimethoxy-2-nitrobenzyl alcohol: Another related compound with similar functional groups but different reactivity.

Uniqueness

DIMETHYL 5-[(4,5-DIMETHOXY-2-NITROBENZOYL)AMINO]ISOPHTHALATE is unique due to its combination of functional groups, which provides distinct chemical properties and reactivity compared to its analogs.

This detailed article provides a comprehensive overview of DIMETHYL 5-[(4,5-DIMETHOXY-2-NITROBENZOYL)AMINO]ISOPHTHALATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18N2O9

Molecular Weight

418.4 g/mol

IUPAC Name

dimethyl 5-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H18N2O9/c1-27-15-8-13(14(21(25)26)9-16(15)28-2)17(22)20-12-6-10(18(23)29-3)5-11(7-12)19(24)30-4/h5-9H,1-4H3,(H,20,22)

InChI Key

BCGWRLKKIYTFEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.